molecular formula C19H22BrNO2 B3060560 N-(4-Bromo-2-isopropylphenyl)-2-(4-ethylphenoxy)acetamide CAS No. 528531-90-0

N-(4-Bromo-2-isopropylphenyl)-2-(4-ethylphenoxy)acetamide

Cat. No.: B3060560
CAS No.: 528531-90-0
M. Wt: 376.3 g/mol
InChI Key: XMFFXPRPJJNORP-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-isopropylphenyl)-2-(4-ethylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H22BrNO2 and its molecular weight is 376.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Assessment

  • A study by Rani, Pal, Hegde, & Hashim (2016) detailed the synthesis of novel acetamide derivatives, including those with a structure similar to N-(4-Bromo-2-isopropylphenyl)-2-(4-ethylphenoxy)acetamide, using a multi-step reaction sequence starting from the Leuckart reaction. These compounds showed potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents.

Antimicrobial Profiles

  • Fuloria, Fuloria, & Gupta (2014) synthesized new Schiff Bases and Thiazolidinone derivatives from compounds including those structurally related to this compound. These compounds were evaluated for antibacterial and antifungal activities, demonstrating significant potential in this area. Read more.

Anticancer Properties

  • Sharma et al. (2018) researched the synthesis of a compound similar to this compound, focusing on its anticancer properties. The study included molecular docking analysis targeting the VEGFr receptor, an important aspect in cancer research. Read more.

Application in Natural Synthesis of Antimalarial Drugs

  • Magadum & Yadav (2018) worked on the chemoselective monoacetylation of 2-aminophenol to create intermediates like N-(2-Hydroxyphenyl)acetamide, crucial in the natural synthesis of antimalarial drugs. The study highlighted the effective use of specific catalysts in this process. Read more.

Radical Scavenging Activity

  • Li, Li, Gloer, & Wang (2012) isolated nitrogen-containing bromophenols from marine algae, which showed potent radical scavenging activity. This indicates the potential application of such compounds in food or pharmaceuticals as natural antioxidants. Read more.

Properties

IUPAC Name

N-(4-bromo-2-propan-2-ylphenyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO2/c1-4-14-5-8-16(9-6-14)23-12-19(22)21-18-10-7-15(20)11-17(18)13(2)3/h5-11,13H,4,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFFXPRPJJNORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Br)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361748
Record name N-[4-Bromo-2-(propan-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528531-90-0
Record name N-[4-Bromo-2-(propan-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-Bromo-2-isopropylphenyl)-2-(4-ethylphenoxy)acetamide
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N-(4-Bromo-2-isopropylphenyl)-2-(4-ethylphenoxy)acetamide

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